molecular formula C13H14N4O4S B256597 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

Cat. No. B256597
M. Wt: 322.34 g/mol
InChI Key: HEDVOGWCTGVQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone, also known as EtTSM, is a chemical compound that has been widely studied for its potential applications in scientific research. EtTSM is a thiol-reactive compound that can be used to selectively label proteins and peptides, making it a valuable tool for studying protein function and interactions.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone involves the reaction of the compound with thiol groups on cysteine residues in proteins and peptides. The reaction forms a covalent bond between 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone and the thiol group, allowing the compound to selectively label and modify specific proteins. The selectivity of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone for cysteine residues makes it a valuable tool for studying the function and interactions of specific proteins in complex biological systems.
Biochemical and Physiological Effects:
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that the compound does not affect cell viability or induce significant changes in cellular function or signaling pathways. However, further studies are needed to fully understand the potential effects of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone on biological systems.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone is its ability to selectively label proteins and peptides with high specificity and efficiency. The compound is also relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to the use of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone in lab experiments. The compound may not be suitable for labeling proteins with multiple cysteine residues or for studying proteins in complex biological systems where other thiol-containing molecules are present.

Future Directions

There are several potential future directions for research on 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of research is the development of new applications for 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone, such as its use in drug discovery or in the study of protein-protein interactions. Finally, further studies are needed to fully understand the potential effects of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone on biological systems and to identify any potential limitations or drawbacks to its use in scientific research.

Synthesis Methods

The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone involves several steps, including the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone. The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone has been well-documented in the literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone has been used extensively in scientific research for its ability to selectively label proteins and peptides. The compound reacts with thiol groups on cysteine residues, allowing researchers to study the function and interactions of specific proteins in complex biological systems. 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone has been used in a variety of research areas, including proteomics, drug discovery, and structural biology.

properties

Product Name

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C13H14N4O4S/c1-3-12-14-13(16-15-12)22-7-10(18)8-4-5-11(21-2)9(6-8)17(19)20/h4-6H,3,7H2,1-2H3,(H,14,15,16)

InChI Key

HEDVOGWCTGVQAV-UHFFFAOYSA-N

SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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